N-Boc-N-ethylethylenediamine-d5
Description
Properties
IUPAC Name |
tert-butyl N-(2-aminoethyl)-N-(1,1,2,2,2-pentadeuterioethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2/c1-5-11(7-6-10)8(12)13-9(2,3)4/h5-7,10H2,1-4H3/i1D3,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCORMRJHUSHORI-RPIBLTHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCN)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
The patent CN112979501A details a high-yield method for N-Boc-ethylenediamine synthesis:
| Parameter | Value/Range |
|---|---|
| Reactants | Ethylenediamine, Compound A |
| Solvent | Ethyl acetate |
| Temperature | Reflux (80°C) |
| Reaction Time | 5–6 hours |
| Yield | 82–86% |
| Purity (GC) | >99.4% |
Procedure :
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Ethylenediamine (1 mol) and tert-butyl (p-nitrophenyl) carbonate (1 mol) are refluxed in ethyl acetate.
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The mixture is cooled, treated with 2 M NaOH, and extracted with ethyl acetate.
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The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to yield N-Boc-ethylenediamine as a light-yellow liquid.
Advantages :
Alkylation with Deuterated Ethyl Iodide
Deuteration is achieved via nucleophilic substitution using CD₃CD₂I under basic conditions:
| Parameter | Value/Range |
|---|---|
| Reactants | N-Boc-ethylenediamine, CD₃CD₂I |
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | Reflux (100°C) |
| Reaction Time | 12–24 hours |
| Yield | 83–88% |
Procedure :
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N-Boc-ethylenediamine (1 mol) and CD₃CD₂I (1.2 mol) are combined in DMF with K₂CO₃ (2 mol).
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The reaction is refluxed for 12–24 hours, cooled, and filtered to remove inorganic salts.
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The product is purified via column chromatography (silica gel, ethyl acetate/hexane 1:4) to afford this compound as a colorless oil.
Key Considerations :
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Excess CD₃CD₂I ensures complete alkylation of the secondary amine.
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Deuterium incorporation efficiency is confirmed via ¹H NMR (absence of -CH₂ peaks at δ 1.2–1.5).
Comparative Analysis of Boc Protection Methods
Traditional methods using di-tert-butyl dicarbonate (Boc₂O) face challenges such as low yields (30–40%) due to bis-Boc byproducts and phase-transfer catalysis requirements. In contrast, the patent-derived method offers:
| Metric | Traditional Method (Boc₂O) | Patent Method (Compound A) |
|---|---|---|
| Yield | 30–40% | 82–86% |
| Byproduct Formation | 15–20% | <2% |
| Reaction Time | 18–24 hours | 5–6 hours |
| Solvent Recovery | Limited | Full recycling |
This method’s superiority stems from the electrophilic reactivity of tert-butyl (p-nitrophenyl) carbonate, which selectively targets primary amines without requiring harsh conditions.
Industrial Scalability and Environmental Impact
Solvent and Reagent Recycling
Cost-Benefit Analysis
| Component | Cost per Kilogram (USD) |
|---|---|
| Ethylenediamine | 25–30 |
| tert-Butyl (p-nitrophenyl) carbonate | 120–150 |
| CD₃CD₂I | 800–1,000 |
Despite the high cost of CD₃CD₂I, the process remains economically viable for high-value applications like isotopic labeling in drug development.
Quality Control and Characterization
Purity Assessment
Chemical Reactions Analysis
Types of Reactions:
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Substitution Reactions: N-Boc-N-ethylethylenediamine-d5 can undergo nucleophilic substitution reactions. For example, the Boc group can be removed under acidic conditions to yield the free amine.
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Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the Boc group.
Common Reagents and Conditions:
Acidic Conditions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group.
Basic Conditions: Potassium carbonate or sodium hydroxide can be used in substitution reactions.
Major Products:
Deprotected Amine: Removal of the Boc group yields N-ethylethylenediamine-d5.
Substituted Derivatives: Depending on the reagents used, various substituted derivatives can be synthesized.
Scientific Research Applications
Chemistry:
Isotope Labeling: N-Boc-N-ethylethylenediamine-d5 is used as an isotope-labeled building block in organic synthesis. It helps in tracing reaction pathways and studying reaction mechanisms.
Biology:
Metabolic Studies: The compound is used in metabolic research to study the in vivo behavior of drugs and other biologically active molecules. The deuterium labeling allows for precise tracking using mass spectrometry.
Medicine:
Diagnostic Imaging: Isotope-labeled compounds like this compound are used in diagnostic imaging techniques such as positron emission tomography (PET) to study metabolic processes and diagnose diseases.
Industry:
Environmental Analysis: The compound is used as a standard in environmental pollutant detection.
Mechanism of Action
The mechanism of action of N-Boc-N-ethylethylenediamine-d5 is primarily related to its role as an isotope-labeled compound. The deuterium atoms in the molecule do not significantly alter its chemical reactivity but allow for precise tracking in various analytical techniques. The compound interacts with molecular targets and pathways in a manner similar to its non-deuterated counterpart, N-Boc-N-ethylethylenediamine .
Comparison with Similar Compounds
Key Properties:
| Property | Value | Reference |
|---|---|---|
| CAS Number | 105628-63-5 | |
| Molecular Formula | C₉H₁₇D₅N₂O₂ | |
| Key Functional Groups | Boc-protected amine, ethylamine | |
| Applications | Isotopic labeling, drug synthesis |
Comparison with Structurally Similar Compounds
N-Boc-ethylenediamine
Structure: Lacks the ethyl group and deuterium atoms present in N-Boc-N-ethylethylenediamine-d3. Applications: Used in synthesizing amino acid derivatives and BODIPY dyes . Safety: Classified as Skin Corrosion Category 1B and WGK 3 (high water hazard) .
| Property | N-Boc-N-ethylethylenediamine-d5 | N-Boc-ethylenediamine |
|---|---|---|
| Molecular Weight | ~212.3 g/mol | 160.2 g/mol |
| Deuterium Content | 5 atoms | 0 atoms |
| Key Use | Isotopic studies | Organic synthesis |
N,N-Dibenzyl Ethylenediamine Diacetic Acid (CAS 122-75-8)
Structure : Contains dibenzyl and diacetic acid groups instead of Boc and ethyl groups.
Applications : Functions as a chelating agent or pharmaceutical intermediate, contrasting with the isotopic labeling role of this compound .
Safety : Requires careful handling due to ecological toxicity .
| Property | This compound | N,N-Dibenzyl Ethylenediamine Diacetic Acid |
|---|---|---|
| Functional Groups | Boc, ethylamine | Dibenzyl, diacetic acid |
| Primary Application | Isotopic labeling | Chelation, drug formulation |
N,N-Dimethylethylenediamine (DMEDA)
Structure : A simpler diamine with methyl groups instead of Boc or ethyl substituents.
Applications : Acts as a ligand in catalysis or cross-coupling reactions . Its lack of protective groups makes it reactive but unstable under acidic conditions.
| Property | This compound | DMEDA |
|---|---|---|
| Molecular Weight | ~212.3 g/mol | 88.15 g/mol |
| Stability | Acid-labile Boc protection | No inherent protection |
Deuterated Analogues (e.g., Ethan-d5-amine)
Structure : Ethan-d5-amine (C₂H₂D₅N) is a fully deuterated primary amine .
Applications : Used in mechanistic studies requiring deuterium substitution. Unlike this compound, it lacks functional groups for complex synthesis.
| Property | This compound | Ethan-d5-amine |
|---|---|---|
| Complexity | Multi-functional | Simple structure |
| Isotopic Utility | Targeted deuterium placement | Full deuteration |
Q & A
Q. What is the role of the Boc (tert-butoxycarbonyl) protecting group in stabilizing N-Boc-N-ethylethylenediamine-d5 during synthetic reactions?
The Boc group shields the primary amine from unwanted side reactions (e.g., nucleophilic attacks or oxidation) during multi-step synthesis. Its removal typically requires acidic conditions (e.g., HCl in dioxane or TFA) to cleave the carbamate linkage without disrupting the deuterated ethylenediamine backbone . Proper control of deprotection conditions is critical to avoid decomposition, especially given the isotopic substitution.
Q. How can researchers verify the isotopic purity of this compound?
Isotopic purity is validated using mass spectrometry (MS) and nuclear magnetic resonance (NMR). For MS, the molecular ion cluster ([M+H]⁺) should show a mass shift consistent with five deuterium atoms. In H NMR, signals corresponding to non-deuterated protons (e.g., ethyl or Boc groups) should integrate precisely against deuterated positions, which appear as diminished or absent peaks .
Q. What are the recommended storage conditions to prevent degradation of this compound?
Store under inert gas (argon or nitrogen) at −20°C in a tightly sealed container. The Boc group is sensitive to moisture and heat, which can hydrolyze the carbamate bond. Long-term stability studies suggest that deuterated analogs may exhibit slightly different degradation kinetics compared to non-deuterated counterparts due to kinetic isotope effects .
Advanced Research Questions
Q. How do deuterium substitutions in this compound influence its behavior in kinetic studies or metabolic tracing experiments?
Deuterium introduces kinetic isotope effects (KIEs), which alter reaction rates and binding affinities. For example, in enzymatic assays, C-D bonds exhibit slower cleavage rates than C-H bonds, potentially skewing metabolic pathway analyses. Researchers must account for KIEs by calibrating assays with deuterated standards and validating results against non-deuterated controls .
Q. What experimental strategies resolve contradictions in NMR data when analyzing deuterated ethylenediamine derivatives?
Deuterium splitting in NMR and signal suppression in H NMR (due to deuteration) complicate spectral interpretation. Use heteronuclear correlation spectroscopy (HSQC or HMBC) to map deuterium positions. Additionally, employ NMR for direct detection of deuterium environments, though sensitivity limitations may require isotopic enrichment ≥98% .
Q. How can researchers ensure reproducibility in synthesizing this compound across different laboratories?
Standardize protocols using validated synthetic routes (e.g., reductive amination with deuterated ethylamine). Document critical parameters: reaction temperature (±2°C), solvent purity (HPLC-grade), and catalyst batch consistency. Share raw data (e.g., NMR spectra, MS traces) via centralized repositories to align with NFDI4Chem’s data infrastructure guidelines, enhancing cross-lab reproducibility .
Q. What are the challenges in scaling up the synthesis of deuterated Boc-protected amines for in vivo studies?
Scaling introduces issues like isotopic dilution (e.g., from protic solvents) and side reactions due to prolonged heating. Optimize solvent systems (e.g., deuterated solvents for critical steps) and employ flow chemistry to minimize residence time at elevated temperatures. Validate each batch using quantitative NMR to confirm isotopic integrity .
Methodological Recommendations
- Data Management : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing synthetic protocols and analytical data in domain-specific repositories (e.g., Chemotion ELN) .
- Error Mitigation : Use control experiments with non-deuterated analogs to isolate isotopic effects from experimental artifacts .
- Collaborative Design : Engage in interdisciplinary teams to address synthetic and analytical challenges, leveraging expertise in deuteration chemistry and spectroscopy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
